6-((cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-(cyclopropylmethylamino)-3-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12-6-11-8(4-9(12)13)10-5-7-2-3-7/h4,6-7,10H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZZUVZVBLETRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters include solvent polarity, base strength, and temperature. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states. Triethylamine (TEA) or diisopropylethylamine (DIEA) are preferred bases, neutralizing HCl byproducts and driving the reaction forward. Elevated temperatures (80–120°C) are typically required to overcome the aromatic ring’s electron deficiency caused by the pyrimidinone’s carbonyl group.
Table 1: Comparative SNAr Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | DIEA | 100 | 78 | |
| DMSO | TEA | 120 | 65 | |
| NMP | K2CO3 | 90 | 72 |
Multi-component Synthesis: Pyrimidinone Ring Construction
An alternative approach constructs the pyrimidinone scaffold with the cyclopropylmethylamino group pre-installed. Modified Biginelli reactions, traditionally employing aldehydes, β-keto esters, and urea, can be adapted by substituting urea with cyclopropylmethylguanidine or analogous amines.
Substrate Design and Reaction Adaptations
In a typical protocol, ethyl acetoacetate (β-keto ester) reacts with cyclopropylmethylguanidine and an aldehyde under acidic conditions. For example, using p-toluenesulfonic acid (PTSA) in ethanol at reflux yields the target compound. However, this method faces challenges in regioselectivity, often producing dihydropyrimidinones (DHPMs) rather than pyrimidinones. Oxidation steps with MnO2 or DDQ may be required to aromatize the ring.
Table 2: Multi-component Synthesis Outcomes
| Aldehyde | Catalyst | Oxidation Agent | Yield (%) | Reference |
|---|---|---|---|---|
| Formaldehyde | PTSA | MnO2 | 55 | |
| Benzaldehyde | HCl | DDQ | 48 |
Limitations and Advancements
Low yields (45–55%) and byproduct formation (e.g., dimeric species) limit this route’s practicality. Recent innovations employ microwave-assisted synthesis to enhance reaction efficiency. For instance, irradiating the reaction mixture at 150°C for 20 minutes increases yields to 68% while reducing oxidation requirements.
Reductive Amination: Ketone Intermediate Functionalization
A less explored but viable strategy involves reductive amination of 6-oxo-3-methylpyrimidin-4(3H)-one. This method requires synthesizing a ketone intermediate, which reacts with cyclopropylmethylamine under reducing conditions.
Synthesis of 6-Oxo Intermediate
The 6-oxo derivative is accessible via hydrolysis of 6-chloro-3-methylpyrimidin-4(3H)-one using aqueous NaOH at 60°C. Subsequent condensation with cyclopropylmethylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over palladium catalysts yields the target compound.
Table 3: Reductive Amination Parameters
| Reducing Agent | Solvent | Pressure (atm) | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH3CN | MeOH | 1 | 62 | |
| H2/Pd/C | EtOAc | 3 | 70 |
Stereochemical and Kinetic Insights
Reductive amination avoids harsh conditions associated with SNAr, preserving sensitive functional groups. However, the basic environment may protonate the pyrimidinone’s carbonyl, reducing electrophilicity. Kinetic studies indicate that pre-forming the imine intermediate at pH 8–9 optimizes reaction rates.
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| SNAr | High yields, straightforward | Harsh conditions, byproduct formation | 65–78 |
| Multi-component | Single-pot synthesis | Low yields, oxidation required | 45–68 |
| Reductive Amination | Mild conditions, functional group tolerance | Requires ketone synthesis | 62–70 |
Chemical Reactions Analysis
Types of Reactions: 6-((Cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-((Cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Substituent Position and Activity: The cyclopropylmethylamino group at position 6 (target compound) contrasts with the methoxybiphenyl group in ’s CDK2 inhibitor. The latter’s bulkier substituent likely enhances target affinity but may reduce solubility . Methyl at position 3 (target compound) is a common feature in pyrimidinones (e.g., ), improving metabolic stability compared to unmethylated analogs .
Biological Activity: Anticonvulsant activity in ’s 6-methyl-2-arylaminopyrimidin-4(3H)-ones correlates with electron-withdrawing substituents (e.g., 3-CF₃, 4-Br) on the aryl ring . The target compound’s cyclopropylmethyl group, being electron-neutral, may modulate activity differently. Kinase inhibition (e.g., CDK2 in ) suggests pyrimidinones with extended aromatic systems (e.g., biphenyl) target ATP-binding pockets, whereas the cyclopropylmethyl group may favor alternative binding modes .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in and , where cyclopropylmethyl groups are introduced via alkylation or reductive amination .
- In contrast, brominated analogs () are intermediates for further functionalization via cross-coupling reactions .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors/Acceptors | Key Challenges |
|---|---|---|---|---|
| This compound | 1.8 | ~10–20 (DMSO) | 2 donors, 2 acceptors | Moderate permeability |
| 6-Methyl-2-arylaminopyrimidin-4(3H)-one | 2.1–3.5 | <10 (aqueous) | 2–3 donors, 3 acceptors | Poor bioavailability |
| 2’-Amino-6-(3’-methoxybiphenyl) derivative | 3.9 | <1 (aqueous) | 3 donors, 4 acceptors | High molecular weight |
Key Observations:
- The target compound’s moderate LogP (1.8) suggests better membrane permeability than ’s lipophilic biphenyl derivative (LogP 3.9) but lower than brominated analogs (LogP ~1.5) .
- Solubility limitations are common in pyrimidinones due to planar aromatic cores; cyclopropylmethyl may improve solubility slightly compared to aryl substituents .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 6-((cyclopropylmethyl)amino)-3-methylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and cyclization reactions. For example, methylation of the pyrimidinone core (e.g., using dimethyl sulfate or methyl iodide in basic conditions like K₂CO₃/EtOH) is critical for introducing the 3-methyl group . The cyclopropylmethylamine moiety can be introduced via coupling reactions under reflux with catalysts such as Pd/C or ZnCl₂ . Optimizing solvent choice (e.g., 1,4-dioxane/water mixtures) and temperature (e.g., 100°C) enhances yield, while purification via column chromatography ensures purity .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹).
- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated in structurally similar pyrimidinones .
Q. What reaction mechanisms are involved in functionalizing the pyrimidinone core?
- Methodological Answer : The amino group at position 6 participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of the pyrimidinone ring. For example, coupling with cyclopropylmethylamine likely proceeds via a base-mediated SNAr mechanism . The 3-methyl group stabilizes the ring through steric and electronic effects, influencing reactivity at other positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar pyrimidinone derivatives?
- Methodological Answer : Contradictions often arise from variations in catalysts, solvent systems, or purification methods. For instance, Pd-based catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings improve yields compared to non-catalyzed routes . Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry) and interactions affecting yield .
Q. What advanced analytical methods are suitable for assessing purity and stability under physiological conditions?
- Methodological Answer :
- HPLC-MS with reverse-phase columns (C18) and UV detection (λ = 254 nm) quantifies impurities.
- Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways.
- Plasma stability assays (incubation in human plasma at 37°C) evaluate metabolic susceptibility, guided by protocols for analogous compounds .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) screens against target enzymes (e.g., kinases) using crystal structures from the PDB.
- MD simulations (GROMACS) assess binding stability over 100 ns trajectories.
- QSAR models correlate substituent effects (e.g., cyclopropylmethyl group) with activity, leveraging datasets from structurally related pyrimidinones .
Q. What strategies mitigate side reactions during functional group modifications?
- Methodological Answer :
- Protecting groups (e.g., Boc for amines) prevent undesired nucleophilic attacks.
- Low-temperature conditions (–20°C to 0°C) suppress exothermic side reactions.
- Chelating agents (e.g., EDTA) minimize metal-catalyzed degradation in Pd-mediated reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
